

Application Notes and Protocols for 1-Phenylimidazolidin-2-one

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Compound of Interest

Compound Name: **1-Phenylimidazolidin-2-one**

Cat. No.: **B157022**

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Abstract

1-Phenylimidazolidin-2-one is a heterocyclic compound that serves as a versatile scaffold in medicinal chemistry. Its derivatives have shown significant potential in various therapeutic areas, notably as antimitotic agents for cancer therapy and as antagonists for the cannabinoid receptor 1 (CB1), with implications for treating obesity and related metabolic disorders. This document provides a detailed experimental protocol for the synthesis of **1-phenylimidazolidin-2-one**, a summary of its key characterization data, and an overview of its primary applications, including diagrammatic representations of the relevant signaling pathways.

Data Presentation

Physicochemical and Spectroscopic Data

Property	Value	Source
Molecular Formula	C ₉ H ₁₀ N ₂ O	PubChem CID: 255273[1]
Molecular Weight	162.19 g/mol	PubChem CID: 255273[1]
IUPAC Name	1-phenylimidazolidin-2-one	PubChem CID: 255273[1]
CAS Number	1848-69-7	PubChem CID: 255273[1]
Melting Point	Not available	ChemSynthesis[2]

Spectroscopic Data	Key Features	Source
¹³ C NMR	Signals corresponding to the phenyl group and the imidazolidinone ring.	SpectraBase[3]
IR (KBr Wafer)	Characteristic peaks for C=O (carbonyl) and N-H functional groups.	PubChem CID: 255273[1]
GC-MS	Molecular ion peak (M ⁺) at m/z 162, consistent with the molecular weight.	PubChem CID: 255273[1]

Experimental Protocols

Synthesis of 1-Phenylimidazolidin-2-one

The synthesis of **1-phenylimidazolidin-2-one** can be efficiently achieved in a two-step process. The first step involves the formation of a urea intermediate, followed by an intramolecular cyclization.

Step 1: Synthesis of 1-(2-chloroethyl)-3-phenylurea

This procedure involves the reaction of aniline with 2-chloroethyl isocyanate.

- Materials:

- Aniline
- 2-Chloroethyl isocyanate
- Anhydrous diethyl ether

- Procedure:

- Dissolve aniline in anhydrous diethyl ether in a round-bottom flask equipped with a magnetic stirrer, under an inert atmosphere (e.g., nitrogen or argon).

- Cool the solution in an ice bath.
- Slowly add an equimolar amount of 2-chloroethyl isocyanate to the cooled solution with continuous stirring.
- Allow the reaction mixture to stir at room temperature for 2-4 hours.
- The product, 1-(2-chloroethyl)-3-phenylurea, will precipitate out of the solution.
- Collect the precipitate by vacuum filtration and wash with a small amount of cold diethyl ether.
- Dry the product under vacuum.

Step 2: Intramolecular Cyclization to **1-Phenylimidazolidin-2-one**

This step involves the base-mediated cyclization of the previously synthesized urea derivative.

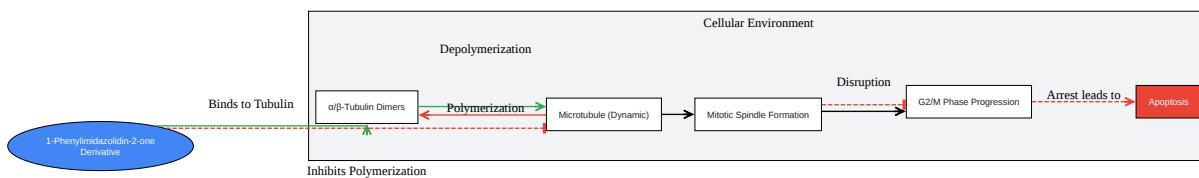
- Materials:
 - 1-(2-chloroethyl)-3-phenylurea
 - Sodium hydride (NaH), 60% dispersion in mineral oil
 - Anhydrous tetrahydrofuran (THF)
- Procedure:
 - To a flame-dried round-bottom flask under an inert atmosphere, add a suspension of sodium hydride (1.1 equivalents) in anhydrous THF.
 - Cool the suspension in an ice bath.
 - Slowly add a solution of 1-(2-chloroethyl)-3-phenylurea in anhydrous THF to the NaH suspension with vigorous stirring.
 - After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by the slow addition of water.
- Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 50 mL).
- Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield **1-phenylimidazolidin-2-one**. The product can be further purified by recrystallization or column chromatography if necessary. This reaction is reported to proceed with a quantitative yield.

Applications and Signaling Pathways

Antimitotic Agents - Tubulin Polymerization Inhibition

Derivatives of **1-phenylimidazolidin-2-one** have been identified as potent antimitotic agents that function by inhibiting tubulin polymerization. Microtubules are crucial components of the cytoskeleton and are essential for the formation of the mitotic spindle during cell division. By disrupting microtubule dynamics, these compounds arrest the cell cycle in the G2/M phase, leading to apoptosis in cancer cells.

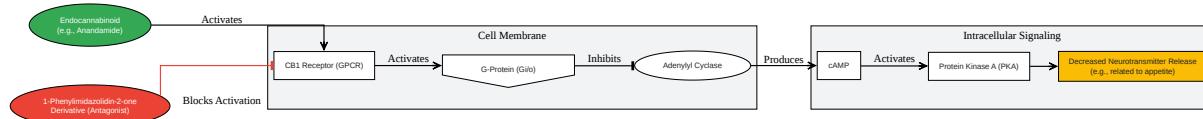


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Caption: Inhibition of tubulin polymerization by **1-phenylimidazolidin-2-one** derivatives.

CB1 Receptor Antagonism

Certain derivatives of **1-phenylimidazolidin-2-one** act as antagonists of the cannabinoid receptor 1 (CB1). CB1 receptors are G-protein coupled receptors (GPCRs) primarily found in the central nervous system and are involved in regulating appetite, energy metabolism, and mood.^[2] Antagonism of the CB1 receptor blocks the signaling cascade initiated by endocannabinoids, which can lead to a reduction in appetite and food intake. This makes CB1 antagonists a potential therapeutic strategy for obesity and related metabolic disorders.^[2]



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Caption: Antagonism of the CB1 receptor signaling pathway.

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